5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one
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Overview
Description
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is a heterocyclic compound that contains selenium, bromine, and nitrogen atoms within its structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with selenourea under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound can interact with biological molecules, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can induce apoptosis in cancer cells or inhibit the growth of microorganisms.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives: These compounds share a similar structure but contain sulfur instead of selenium.
Thiazolidine-2,4-dione derivatives: These compounds have a similar heterocyclic structure but lack the bromine and selenium atoms.
Uniqueness
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. The selenium atom can participate in redox reactions, making the compound potentially useful in various applications, including as an antioxidant or anticancer agent.
Biological Activity
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is a compound of significant interest due to its potential biological activities. This compound, which belongs to the imidazolidinone family, has been studied for various pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a selenium atom, which is often associated with various biological activities. The bromobenzylidene moiety can also enhance the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazolidinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Kumar et al., 2014 | MCF-7 (Breast) | 15.0 | Apoptosis induction |
Li et al., 2016 | HeLa (Cervical) | 20.5 | Cell cycle arrest |
Zhang et al., 2020 | A549 (Lung) | 12.3 | ROS generation |
Antimicrobial Activity
The antimicrobial potential of selenium-containing compounds has been well-documented. Studies have demonstrated that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes .
Table 2: Antimicrobial Activity Profile
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 18 | 40 |
Pseudomonas aeruginosa | 12 | 60 |
Antioxidant Activity
The antioxidant properties of this compound are attributed to the presence of selenium, which plays a critical role in redox reactions within biological systems. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is linked to various diseases .
Table 3: Antioxidant Activity Measurements
Method Used | EC50 (mM) |
---|---|
DPPH Scavenging | 0.45 |
ABTS Assay | 0.38 |
FRAP Assay | 0.50 |
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential therapeutic applications:
- Case Study on Anticancer Mechanism : A study investigated the effect of a similar selenoimidazolidinone on human breast cancer cells, revealing that it induces apoptosis via mitochondrial pathways. The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against resistant bacterial strains, demonstrating that the compound effectively reduced bacterial viability in vitro, suggesting its potential use in treating infections caused by multi-drug resistant organisms .
- Oxidative Stress Reduction : A clinical trial examined the impact of selenium-containing compounds on oxidative stress markers in patients with chronic diseases, showing significant reductions in malondialdehyde levels, a marker for lipid peroxidation .
Properties
Molecular Formula |
C10H6BrN2OSe |
---|---|
Molecular Weight |
329.04 g/mol |
InChI |
InChI=1S/C10H6BrN2OSe/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H,12,13,14)/b8-5+ |
InChI Key |
SJYCZXWNIAFSKA-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=N2)[Se])Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N2)[Se])Br |
Origin of Product |
United States |
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